molecular formula C18H15FN2O2 B2654642 1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1394041-37-2

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2654642
CAS RN: 1394041-37-2
M. Wt: 310.328
InChI Key: DWARNBDEIYEZLP-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as DFPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFPM is a pyrazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.

Scientific Research Applications

Luminescence Sensing Applications

Research on dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks highlights their potential as fluorescence sensors for detecting benzaldehyde derivatives, including benzaldehyde and m-methylbenzaldehydes. The unique luminescence sensing capabilities of these frameworks could be leveraged for chemical detection and analysis in various industrial and environmental monitoring applications (Shi et al., 2015).

Organic Synthesis and Fluorination

A transition-metal-free decarboxylative fluorination method for electron-rich heteroaromatic carboxylic acids, including pyrazole derivatives, has been developed. This method facilitates the synthesis of fluorinated compounds, which are valuable in pharmaceutical chemistry and materials science (Yuan et al., 2017).

Fluorescent Property Evaluation

The synthesis and characterization of 1,3,5-triaryl-2-pyrazolines, which exhibit fluorescent properties in the blue region of the visible spectrum under ultraviolet radiation, indicate potential applications in the development of fluorescent materials for optical devices and sensors (Hasan et al., 2011).

Molecular Logic Devices

Studies on 1,3,5-triarylpyrazolines as pH-driven off-on-off molecular logic devices showcase their application in creating intelligent materials capable of responding to pH changes. These materials could find uses in biochemistry and nanotechnology for designing responsive systems and sensors (ZammitRamon et al., 2015).

Crystal Structure Analysis

Research on the crystal structures of N-substituted pyrazolines, including those with fluorophenyl groups, contributes to the understanding of molecular conformations and interactions. This knowledge is crucial for designing drugs and materials with specific properties (Loh et al., 2013).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-11-3-8-16(12(2)9-11)21-17(10-15(20-21)18(22)23)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWARNBDEIYEZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

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